molecular formula C8H10N2O2 B1361646 n,4-Dimethyl-2-nitroaniline CAS No. 4600-08-2

n,4-Dimethyl-2-nitroaniline

Cat. No. B1361646
CAS RN: 4600-08-2
M. Wt: 166.18 g/mol
InChI Key: PQRIBMJCGDIAFK-UHFFFAOYSA-N
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Description

N,4-Dimethyl-2-nitroaniline is a chemical compound with the linear formula C8H10N2O2 . It has a molecular weight of 166.181 . This compound is provided to researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of n,4-Dimethyl-2-nitroaniline is characterized by its linear formula C8H10N2O2 . An analysis of the geometry of N, N -dimethyl-4-nitroaniline presents structural evidence against the classical concept of through-resonance (through-conjugation), according to which the most important contribution is the quinoid structure with full charge transfer from the amine to the nitro group .


Physical And Chemical Properties Analysis

N,4-Dimethyl-2-nitroaniline appears as a solid at 20°C . It has a molecular weight of 166.18 . The compound is light yellow to brown in color and comes in the form of a powder or crystal . It has a melting point of 162.0 to 165.0 °C .

Scientific Research Applications

Piezoelectric and Optical Properties

N,N-Dimethyl-4-nitroaniline is noted for its piezoelectric properties, particularly when combined with poly-L-lactic acid polymer microfibers. This combination demonstrates high piezoelectric output response and enhanced mechanical properties like increased Young modulus and tensile strength. These fibers also exhibit blue fluorescence, making them useful for energy harvesting and emission applications (Baptista et al., 2022).

Molecular and Crystal Structure for Non-Linear Optical Materials

The molecular and crystal structure of N,N-dimethyl-4-nitroaniline derivatives are studied for their relevance in non-linear optical materials. X-ray diffraction and high-level ab initio calculations reveal configurations and interactions significant for understanding their optical properties (Borbulevych et al., 2002).

Solid-State Electronic Structures

N,N-Dimethyl-4-nitroaniline is also significant in the study of electronic structures and molecular conformations. Studies using photoelectron spectroscopy provide insights into the conformations of these molecules, essential for understanding their chemical behavior and potential applications in various fields (Akaba et al., 1980).

UV/Vis Spectroscopic Properties

The compound's UV/Vis spectroscopic properties in various solvents and environments have been extensively studied. Such investigations are crucial for understanding its behavior in different chemical environments, which is vital for its application in chemistry and materials science (El-Sayed et al., 2003).

Holographic Recording Material

N,N-Dimethyl-4-nitroaniline doped in photopolymers has shown potential in holographic recording, particularly in enabling sensitivity to red-light in materials initially insensitive to it. This application is significant in the field of optical data storage and holography (Chen et al., 2013).

Safety And Hazards

N,4-Dimethyl-2-nitroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N,4-dimethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-3-4-7(9-2)8(5-6)10(11)12/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQRIBMJCGDIAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292996
Record name n,4-dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,4-Dimethyl-2-nitroaniline

CAS RN

4600-08-2
Record name 4600-08-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86686
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,4-dimethyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
JS Lee, NR Yoon, BH Kang, SW Lee… - Sensor …, 2015 - ingentaconnect.com
In this work, we have used solvatochromic dyes for the fabrication of sensing membranes on a side-polished optical fiber block using the spin-coating method to develop a volatile …
Number of citations: 0 www.ingentaconnect.com
X Guo, C Lv, Q Mahmood, L Zhou, G Xu… - Organic Chemistry …, 2019 - pubs.rsc.org
A metal-free, acid-free and chemoselective N-dealkylation-N-nitrosation or C-nitration of N-alkyl anilines has been developed. tert-Butyl nitrite (TBN) efficiently promotes the synthesis of …
Number of citations: 14 pubs.rsc.org
JFK Wilshire - Australian Journal of Chemistry, 1982 - CSIRO Publishing
1H nmr spectra of a wide variety of N-methyl, N-benzyl and N-aryl 2-substituted 4-nitroanilines, where the 2-substituent is an electron-withdrawing group, namely acetyl, cyano, formyl or …
Number of citations: 13 www.publish.csiro.au
P Chaudhary - 2018 - idr-lib.iitbhu.ac.in
1.1 Reduction and Oxidation of nitric oxide 1 1.2 Ehrlich-Sachs reaction 2 1.3 Synthesis of C-Nitrosamines via oxidation 4 1.4 Synthesis of para-nitroso aniline 4 1.5 Synthesis of C-…
Number of citations: 0 idr-lib.iitbhu.ac.in
A Cruz-Navarro, D Hernández-Romero… - Coordination Chemistry …, 2021 - Elsevier
Herein we discuss the contribution of the NTB and BBP ligands in the coordination of trivalent lanthanide ions. There is a very versatile chemistry in these two N-donor ligands, which …
Number of citations: 23 www.sciencedirect.com
L Rylands - 2018 - open.uct.ac.za
Malaria remains a huge public health concern, affecting millions of people from all around the world. The widespread resistance by Plasmodium parasites to previously effective …
Number of citations: 0 open.uct.ac.za

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